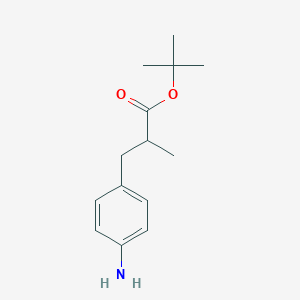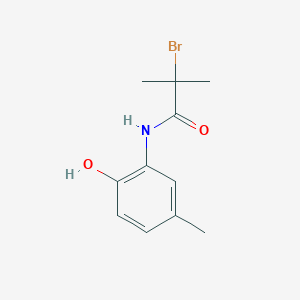
2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is a molecule belonging to the family of organic compounds known as propanamides. It is a colorless, water-soluble compound with a molecular weight of 231.21 g/mol. This compound is widely used in organic synthesis, due to its ability to form bonds with other molecules. It has been studied for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and biotechnology.
Wirkmechanismus
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has been studied for its potential mechanism of action. It is believed to act as a proton donor, forming hydrogen bonds with other molecules. This allows it to interact with proteins and enzymes, as well as with other molecules, and thus modulate their activity.
Biochemical and Physiological Effects
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of proteins and enzymes, as well as to interact with other molecules. It has also been studied for its potential effects on cell proliferation, apoptosis, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has a number of advantages and limitations for laboratory experiments. One advantage is that it is a water-soluble compound, which makes it easy to work with in aqueous solutions. Additionally, it is relatively stable, which allows for long-term storage of the compound. However, it is also a volatile compound, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
The potential future directions for 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in various scientific research fields. Additionally, further studies could be conducted on its potential toxicity, pharmacokinetics, and pharmacodynamics. Finally, further research could be conducted on its potential use as a drug, including its potential interactions with other drugs and its potential side effects.
Synthesemethoden
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide can be synthesized via two methods. The first method involves the reaction of 2-bromo-2-methylpropanamide with 2-hydroxy-5-methylphenol in the presence of a base such as sodium hydroxide. The second method involves the reaction of 2-bromo-2-methylpropanamide with 2-hydroxy-5-methylphenyl bromide in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has been studied for its potential applications in various scientific research fields. It has been used in biochemistry to study the structure and function of proteins and enzymes, as well as in pharmacology to study drug metabolism and drug-drug interactions. It has also been used in biotechnology to study the effects of gene expression on cellular processes.
Eigenschaften
IUPAC Name |
2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-4-5-9(14)8(6-7)13-10(15)11(2,3)12/h4-6,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSCLVICDTUSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C)(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

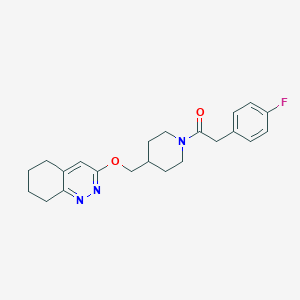
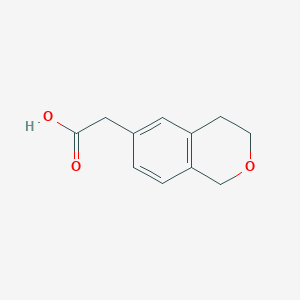

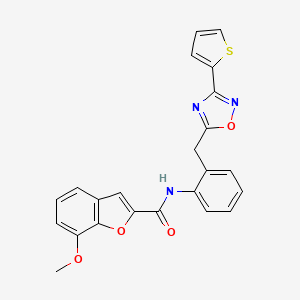
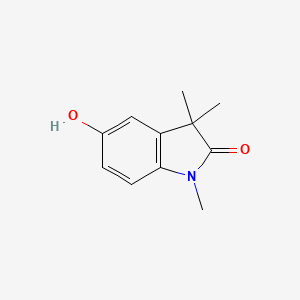
![6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B2847758.png)


![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)
![4-[1-[1-(3-Methoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847765.png)
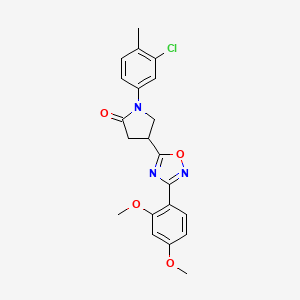
![6-Isopropyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2847767.png)

